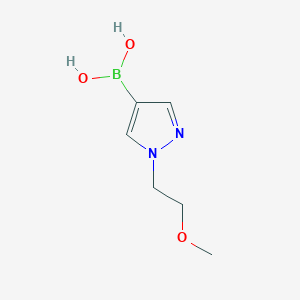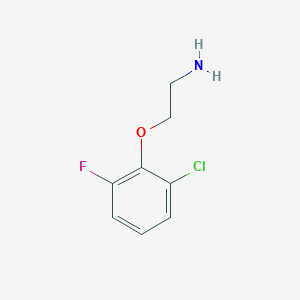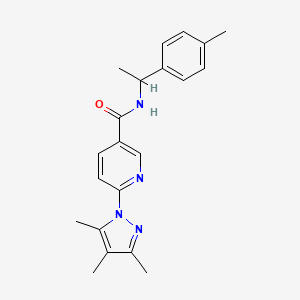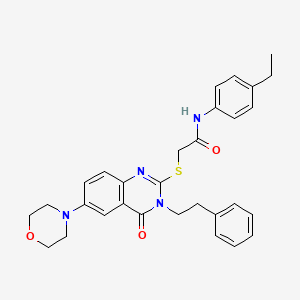![molecular formula C13H12F3N5O B2808315 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2197666-47-8](/img/structure/B2808315.png)
2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The trifluoromethyl group attached to the pyrimidine ring is a common motif in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites, including the pyrimidine ring and the trifluoromethyl group. The compound may undergo reactions such as nucleophilic substitution or addition, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group and the pyrimidine ring are likely to contribute to its reactivity, polarity, and other properties .Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry and drug design. These compounds have been investigated for their anticancer, antiviral, antibacterial, and anti-inflammatory properties. For instance, certain pyrimidine derivatives are known for their potent and selective inhibition of cyclooxygenase-2 (COX-2), indicating their potential in treating inflammation and related diseases (Asif, 2016). Additionally, the pyranopyrimidine core has been highlighted for its synthetic applications and bioavailability, with extensive research focusing on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts (Parmar, Vala, & Patel, 2023).
Pyrimidine Derivatives in Anti-inflammatory Research
Pyrimidines also play a crucial role in anti-inflammatory research. The synthesis and characterization of certain tetrahydropyrimidine derivatives have shown promising in-vitro anti-inflammatory activity, underscoring the potential of these compounds to serve as leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). This is further supported by a comprehensive review of pyrimidines' anti-inflammatory activities and structure–activity relationships, providing a foundation for future development of novel anti-inflammatory agents (Rashid et al., 2021).
Pyrimidine Derivatives in Chemical Inhibition Studies
Moreover, pyrimidine derivatives have been evaluated for their role as chemical inhibitors in various biological processes. For example, the selectivity and potency of chemical inhibitors for cytochrome P450 isoforms, which are crucial for metabolizing a diverse array of drugs, have been extensively reviewed, with certain pyrimidine derivatives being highlighted for their specificity (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Zukünftige Richtungen
The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily over the years due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring new synthetic methods and applications for these compounds.
Eigenschaften
IUPAC Name |
2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O/c14-13(15,16)10-4-11(18-8-17-10)20-5-9(6-20)7-21-12(22)2-1-3-19-21/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSWIJGLOKGGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)



![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)
![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)


![N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2808248.png)
![N-{6-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-3-methylbutanamide](/img/structure/B2808249.png)

![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2808252.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2808253.png)

